molecular formula C14H19NO5 B3394816 N-Boc-3-hydroxy-D-phenylalanine CAS No. 90819-32-2

N-Boc-3-hydroxy-D-phenylalanine

Cat. No.: B3394816
CAS No.: 90819-32-2
M. Wt: 281.3 g/mol
InChI Key: FABANBOJFXYSHH-LLVKDONJSA-N
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Description

N-Boc-3-hydroxy-D-phenylalanine, also known as (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid, is a derivative of the amino acid phenylalanine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a hydroxyl group on the phenyl ring. This compound is widely used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and ease of handling .

Mechanism of Action

Target of Action

N-Boc-3-hydroxy-D-phenylalanine is a derivative of the amino acid phenylalanine, which is modified with a tert-butoxycarbonyl (Boc) protecting group . The primary targets of this compound are likely to be enzymes or receptors that interact with phenylalanine or its derivatives.

Mode of Action

The Boc group in this compound serves as a protecting group, preventing the amino group from participating in reactions until it is removed . The Boc group can be cleaved under mild acidic conditions, releasing the protected amino group . This allows the compound to interact with its targets in a controlled manner.

Biochemical Pathways

As a derivative of phenylalanine, this compound may be involved in the same biochemical pathways as phenylalanine. Phenylalanine is a precursor for the synthesis of monoamine neurotransmitters . .

Pharmacokinetics

The boc group can enhance the compound’s stability and prevent premature interactions with biological targets .

Result of Action

After the boc group is removed, the resulting phenylalanine derivative may exert effects similar to those of phenylalanine, such as participating in protein synthesis or neurotransmitter production .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the Boc group and thus the timing of its removal . Additionally, factors such as temperature and the presence of other chemicals can influence the compound’s stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-hydroxy-D-phenylalanine typically involves the protection of the amino group of 3-hydroxy-D-phenylalanine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-hydroxy-D-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxyl group can produce an alcohol .

Scientific Research Applications

N-Boc-3-hydroxy-D-phenylalanine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-Boc-3-hydroxy-L-phenylalanine: Similar structure but with the L-enantiomer.

    N-Boc-3-hydroxy-D-tyrosine: Contains an additional hydroxyl group on the phenyl ring.

    N-Boc-3-hydroxy-D-tryptophan: Features an indole ring instead of a phenyl ring.

Uniqueness

N-Boc-3-hydroxy-D-phenylalanine is unique due to its specific stereochemistry (D-enantiomer) and the presence of both a Boc protecting group and a hydroxyl group on the phenyl ring. These features make it particularly useful in asymmetric synthesis and in the study of chiral interactions in biological systems .

Properties

IUPAC Name

(2R)-3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABANBOJFXYSHH-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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